![molecular formula C11H13BrClN B8013576 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine](/img/structure/B8013576.png)
1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-bromo-4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The presence of the bromo and chloro substituents enhances the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
- 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidine
- 1-[(2-Chloro-4-bromophenyl)methyl]pyrrolidine
- 1-[(2-Bromo-4-methylphenyl)methyl]pyrrolidine
Uniqueness: 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine stands out due to the specific combination of bromo and chloro substituents, which impart unique chemical and biological properties. This combination enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-11-7-10(13)4-3-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCJMCNMVQORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
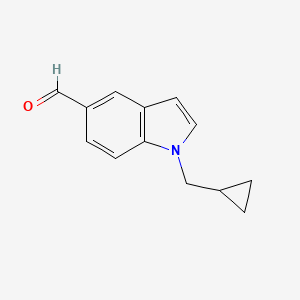
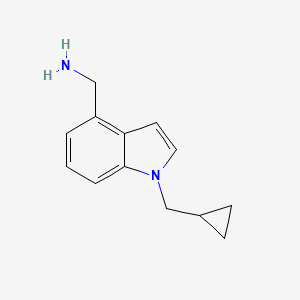
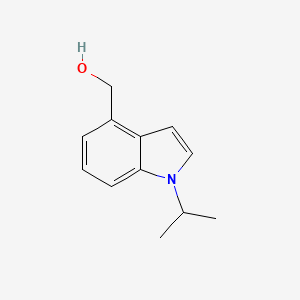
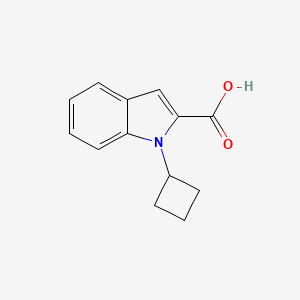

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol](/img/structure/B8013517.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8013524.png)
![Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B8013528.png)
![Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8013536.png)
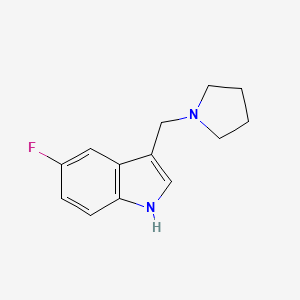
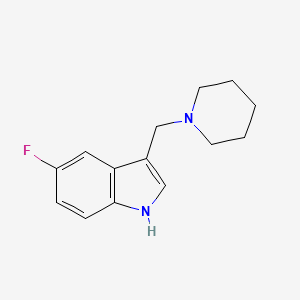
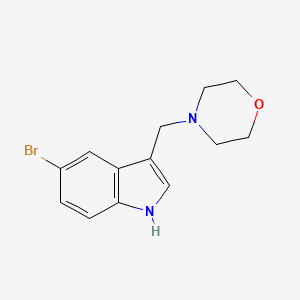
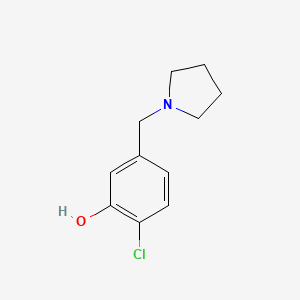
![1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine](/img/structure/B8013593.png)
